molecular formula C13H13Cl2NO B1372048 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1208739-07-4

2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Cat. No.: B1372048
CAS No.: 1208739-07-4
M. Wt: 270.15 g/mol
InChI Key: KXVWPYTVMZOAKI-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride (CAS: 1208739-07-4) is a pyridine derivative with a molecular formula of C₁₃H₁₃Cl₂NO and a molecular weight of 270.15 g/mol. Structurally, it consists of a pyridine ring substituted at the 2-position with a phenoxymethyl group, which itself bears a chloromethyl (-CH₂Cl) group at the para position of the phenyl ring (Fig. 1). This compound is classified as a Hazard Class 8 substance (corrosive) under UN# 3261, with precautionary measures including the use of protective gloves and eye/face protection (P280, P305+P351+P338) due to its skin and eye irritation risks (H314) .

Properties

IUPAC Name

2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWPYTVMZOAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloromethyl group attached to a phenoxy methyl moiety linked to a pyridine ring. Its molecular formula is C12H12ClNC_{12}H_{12}ClN with a molecular weight of approximately 221.68 g/mol.

Research indicates that compounds with a pyridine nucleus often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the chloromethyl group enhances reactivity, allowing for potential interactions with nucleophiles in biological systems, which can lead to enzyme inhibition or modulation of biochemical pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests have demonstrated that this compound exhibits inhibitory concentrations (IC50) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of emerging viral threats like SARS-CoV-2. Research indicates that pyridine derivatives can inhibit viral replication by interfering with viral entry or replication mechanisms. Specific studies have reported significant inhibition rates against viruses such as H5N1 and SARS-CoV-2, with some derivatives showing over 60% inhibition at low concentrations .

Study 1: Antimicrobial Efficacy

A recent study synthesized various pyridine derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR), noting that modifications to the chloromethyl group significantly influenced antimicrobial potency .

Study 2: Antiviral Properties

Another study focused on the antiviral properties of pyridine-based compounds during the COVID-19 pandemic. Researchers found that certain derivatives could inhibit viral replication effectively. The study reported that compounds with halogen substitutions (like chlorine) were particularly effective due to their enhanced binding affinity to viral proteins .

Data Summary Table

Property Value
Molecular FormulaC12H12ClNC_{12}H_{12}ClN
Molecular Weight221.68 g/mol
Antibacterial ActivityEffective against S. aureus, E. coli, P. aeruginosa
Antiviral ActivityInhibitory effects on H5N1 and SARS-CoV-2
IC50 (Antimicrobial)Varies by strain; generally low µg/mL levels
IC50 (Antiviral)Significant inhibition at low concentrations

Scientific Research Applications

Scientific Research Applications

The applications of 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride span multiple scientific fields:

Organic Synthesis

  • Reagent in Organic Chemistry : It serves as an important reagent in organic synthesis for creating complex molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives, enhancing the toolkit available to synthetic chemists.
  • Table 1: Common Reactions Involving the Compound
Reaction TypeDescriptionExample Products
SubstitutionChloromethyl group can be replaced with nucleophilesSubstituted pyridine derivatives
OxidationCan be oxidized to form oxidesCorresponding oxides
ReductionCan be reduced to form alcohols or aminesAlcohol derivatives

Biological Applications

  • Biochemical Studies : The compound is utilized in studying biochemical pathways and enzyme interactions. Its ability to interact with enzymes makes it valuable for research on metabolic pathways.
  • Enzyme Interaction : Preliminary studies indicate interactions with enzymes related to neurodegenerative diseases such as BACE-1 and BACE-2, which are implicated in Alzheimer's disease.

Medicinal Chemistry

  • Pharmaceutical Intermediate : It acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.
  • Potential Therapeutic Uses : Research suggests it may influence gene expression related to inflammation and oxidative stress responses, indicating potential applications in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of BACE enzymes by this compound. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent against Alzheimer's disease.

Case Study 2: Cell Culture Applications

In cell culture studies, this compound was used as a buffering agent maintaining pH levels between 6-8.5, demonstrating its utility in biological experiments requiring stable environmental conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride and structurally related pyridine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Hazard Class/References
This compound (1208739-07-4) C₁₃H₁₃Cl₂NO 270.15 - 2-pyridyl group
- 4-(chloromethyl)phenoxymethyl
Pharmaceutical intermediate; precise biological activity under investigation. Class 8, H314 (skin/eye corrosion)
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride (CAS not specified) C₁₃H₁₃Cl₂NO ~270.15 (estimated) - 4-pyridyl group
- 4-(chloromethyl)phenoxymethyl
Structural isomer; potential differences in reactivity due to pyridine ring position. Not reported
3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride (1170596-18-5) C₁₃H₁₁Cl₃NO 304.59 - 3-pyridyl group
- 4-chloro-2-(chloromethyl)phenoxymethyl
Higher molecular weight due to additional chlorine; used in specialized synthesis. Storage: Room temperature
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (153259-31-5) C₁₁H₁₇Cl₂NO₂ 266.16 - 3-methyl
- 4-(3-methoxypropoxy)
- 2-chloromethyl
Key intermediate in Rabeprazole (anti-ulcer drug) synthesis. Industrial grade, 99% purity
4-(Chloromethyl)pyridine hydrochloride (1822-51-1) C₆H₆ClN·HCl 164.03 - 4-(chloromethyl)pyridine Simpler structure; used as a synthon for ligands and polymers. Irritant (H302, H314)

Structural and Electronic Differences

  • Substituent Position: The target compound’s 2-pyridyl group vs. The 2-position enhances electrophilicity at the adjacent nitrogen, influencing reactivity in coupling reactions.
  • Functional Groups : The Rabeprazole intermediate (153259-31-5) incorporates a 3-methoxypropoxy group, enhancing hydrophobicity and making it suitable for gastric acid-targeted drug synthesis .

Q & A

Q. Q1. What are the standard synthetic routes for 2-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-(chloromethyl)phenol with 2-(chloromethyl)pyridine in polar aprotic solvents (e.g., DMF or DMSO) under reflux, followed by HCl treatment to form the hydrochloride salt . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of ethyl acetate and hexane. Purity verification is performed via HPLC (>95% purity) and NMR (e.g., characteristic peaks for pyridine protons at δ 8.5–8.7 ppm and chloromethyl groups at δ 4.6–4.8 ppm) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., pyridine ring protons, chloromethyl groups) .
  • FT-IR : C-Cl stretching vibrations (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₃H₁₃Cl₂NO·HCl, m/z ≈ 300.1) .

Reactivity and Mechanistic Insights

Q. Q3. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. For example, reaction with piperidine in DMF at 60°C yields 2-[4-(piperidinylmethyl)phenoxymethyl]pyridine. Steric hindrance from the pyridine ring can reduce reaction rates compared to simpler chloromethyl aromatics .

Q. Q4. What competing reaction pathways occur during functionalization, and how are they mitigated?

Competing pathways include:

  • Pyridine ring oxidation : Minimized by avoiding strong oxidants (e.g., KMnO₄) and using inert atmospheres .
  • Elimination reactions : Controlled by maintaining low temperatures (<50°C) and avoiding strong bases .
    Mechanistic studies using deuterated solvents (e.g., D₂O for kinetic isotope effects) and DFT calculations help optimize conditions .

Advanced Applications in Medicinal Chemistry

Q. Q5. How is this compound utilized as a building block in drug discovery?

It serves as a precursor for bioactive molecules, such as:

  • Antihistamines : Reacting with histamine analogs to form H1-receptor antagonists .
  • Kinase inhibitors : Functionalizing the chloromethyl group with heterocyclic amines to target ATP-binding pockets .
    Structure-activity relationship (SAR) studies highlight the importance of the phenoxymethyl linker for bioavailability .

Q. Q6. What strategies improve the solubility of derivatives for in vivo studies?

  • Salt formation : Replacing hydrochloride with mesylate or citrate salts .
  • PEGylation : Introducing polyethylene glycol chains via thiol-ene click chemistry .
    Solubility is assessed using shake-flask methods and molecular dynamics simulations .

Data Contradictions and Resolution

Q. Q7. How can researchers resolve discrepancies in reported reaction yields (e.g., 60–85%)?

Discrepancies arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., oxidized pyridine N-oxides) .
  • Moisture sensitivity : Conduct reactions under controlled humidity (<10% RH) .
    Reproducibility is enhanced by detailed reporting of solvent grades and catalyst batches .

Q. Q8. Why do some studies report conflicting biological activities for derivatives?

Variations in assay conditions (e.g., cell lines, incubation times) and impurities (e.g., residual DMF) can alter results. Standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR vs. ELISA) are recommended .

Safety and Handling in Research Settings

Q. Q9. What are the critical safety protocols for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods due to potential HCl release during decomposition .
  • Storage : Airtight containers at 2–8°C, away from bases .

Q. Q10. How are waste byproducts managed post-synthesis?

  • Chlorinated waste : Collected separately and treated via alkaline hydrolysis (pH >12, 70°C) to dehalogenate .
  • Solvent recovery : DMF is distilled under reduced pressure (50 mbar, 40°C) .

Advanced Methodological Challenges

Q. Q11. How can reaction kinetics be studied for chloromethyl group substitutions?

  • Pseudo-first-order kinetics : Monitor reaction progress via in-situ IR or UV-Vis (λ = 260 nm for pyridine) .
  • Activation energy determination : Use Arrhenius plots from rate constants at 40–80°C .

Q. Q12. What computational tools predict regioselectivity in derivative synthesis?

  • Density Functional Theory (DFT) : Calculates transition state energies for nucleophilic attack pathways .
  • Molecular docking : Screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
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2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

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